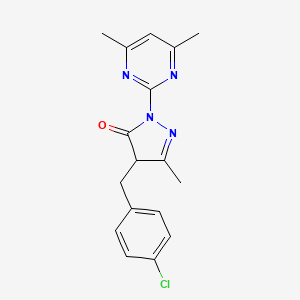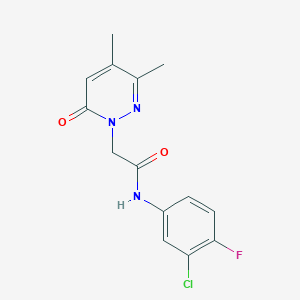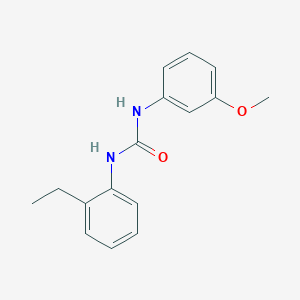
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide, also known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP belongs to a class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide in lab experiments is its high purity and ease of synthesis. This compound can be synthesized in large quantities with high purity, making it an ideal candidate for use in high-throughput screening assays. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide. One area of research is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and to identify the specific pathways and targets that are involved in its anticancer activity. Another area of research is the development of this compound as a potential treatment for pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in animal models and in clinical trials. Overall, this compound has significant potential as a therapeutic agent and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide can be achieved through a simple reaction between 3-methoxybenzoyl chloride and 4-methylacetophenone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to this compound through acidification and recrystallization. This method yields this compound with high purity and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide has been the subject of extensive research due to its potential therapeutic applications. One area of research is the development of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-6-8-14(9-7-13)10-11-17(19)18-15-4-3-5-16(12-15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHMNQSMRGXMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)
![N-{1,1-dimethyl-2-[3-(4-morpholinyl)-1-piperidinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5414587.png)

![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)

![5-methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5414629.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5414638.png)
![N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B5414653.png)
![3-phenyl-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5414676.png)
![(5-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5414681.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)